6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of pyrimidine derivative. Pyrimidines are one of the most important classes of fused heterocyclic compounds which exhibit a broad range of biological and medicinal properties . They are known for their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” often involves reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . The synthetic protocols to prepare these pyridopyrimidine derivatives have been well-documented in the literature .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Scientific Research Applications
1. Synthesis and Structure Analysis
- The compound has been utilized in the synthesis of various heterocyclic systems, including triazoles and tetrazoles, due to its versatile chemical structure. These compounds have significant importance in medicinal chemistry and material science (Golec, Scrowston, & Dunleavy, 1992).
2. Antimicrobial Applications
- Some derivatives of this compound have been shown to possess antimicrobial properties. This is particularly significant in the development of surface coatings and printing ink pastes with enhanced antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
3. Herbicidal Activity
- Certain derivatives of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been found to possess herbicidal activities. This is important for the development of new agrochemicals, particularly targeting specific weed species (Luo, Zhao, Zheng, & Wang, 2017).
4. Synthesis of Biological Active Compounds
- The compound is used in the synthesis of various biologically active compounds, including potential inhibitors of acetylcholinesterase and carbonic anhydrase. This is crucial in the field of drug discovery and development (Aydin, Anil, & Demir, 2021).
5. Development of Anticancer Agents
- Research has been conducted on derivatives of this compound for their potential use as anticancer agents. This is significant for the pharmaceutical industry in exploring new avenues for cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Future Directions
The future directions for the study of “6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds involve further exploration of their therapeutic potential, optimization of their synthesis methods, and detailed investigation of their mechanism of action . This will help scientists to design new selective, effective, and safe therapeutic agents .
Properties
IUPAC Name |
6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXWMFJLFKGOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=NNC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280914 | |
Record name | MLS002638653 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-29-1 | |
Record name | 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5444-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 19067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638653 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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